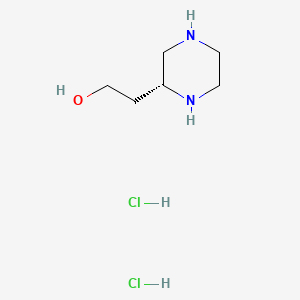

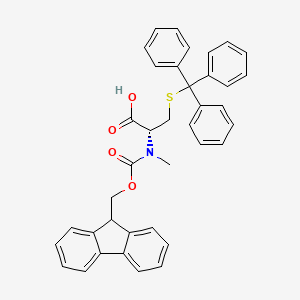

(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

Vue d'ensemble

Description

(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol, or (S)-1-Iodo-5-methoxy-2-nitrobenzene, is an organoiodine compound with a wide range of applications in scientific research. It is a colorless, odorless solid that is soluble in organic solvents and has a melting point of 93-94°C. It is a versatile reagent that has been used in a variety of synthetic and analytical applications. (S)-1-Iodo-5-methoxy-2-nitrobenzene is a useful tool for studying the structure and reactivity of organic compounds. It has been used in the synthesis of a number of biologically active compounds, including drugs, pesticides, and plant growth regulators.

Applications De Recherche Scientifique

Synthesis of Organic Compounds

The chemical (S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol has been utilized in the synthesis of various organic compounds. For instance, Crich and Rumthao (2004) demonstrated its use in the synthesis of carbazomycin B through radical arylation of benzene. This process involved iodination, acetylation, reduction, and several other steps, culminating in the formation of a phenylselenenyl tetrahydrocarbazole, which was further processed to yield carbazomycin B (Crich & Rumthao, 2004).

Formation of Alkoxyamine Photoiniferter

Guillaneuf et al. (2010) developed an alkoxyamine that acts as a photoiniferter, useful in photopolymerization processes. This compound decomposes under UV irradiation to generate radicals, demonstrating a significant shift in photophysical properties. The efficiency of this compound as a photoinitiator was comparable to standard compounds used in the industry (Guillaneuf et al., 2010).

Chemical Characterization and Reactions

The compound has also been studied for its chemical reactions and characteristics. For example, Trenerry et al. (1980) investigated the reactions of 2,2-dimethylpropan-1-ol and 1-methoxy-2,2-dimethylpropane with the trimethylsilyl cation. Their study provided insights into the formation of adducts and the mechanisms of C5H10 elimination (Trenerry, Blair, & Bowie, 1980).

Environmental Applications

J. Pignatello and Yunfu. Sun (1995) demonstrated the application of this compound in environmental contexts. Their research focused on the complete oxidation of pesticides in water using the photoassisted Fenton reaction, highlighting the potential of this compound in environmental remediation (Pignatello & Sun, 1995).

Synthesis of Schiff Base Metal Complexes

Joshi et al. (2014) explored the synthesis of Schiff base metal complexes using variants of the compound. These complexes were characterized and evaluated for antimicrobial activity, illustrating the compound's relevance in biochemistry and microbiology (Joshi, Rojivadiya, & Pandya, 2014).

Propriétés

IUPAC Name |

(1S)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLADVZVZFILTLD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B591876.png)

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)